molecular formula C9H18N2O4 B11744802 (2S)-3-{[(tert-butoxy)carbonyl]amino}-2-(methylamino)propanoic acid

(2S)-3-{[(tert-butoxy)carbonyl]amino}-2-(methylamino)propanoic acid

Cat. No.: B11744802
M. Wt: 218.25 g/mol
InChI Key: HPVHRHHOVAZRIN-LURJTMIESA-N
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Description

(2S)-3-{[(tert-butoxy)carbonyl]amino}-2-(methylamino)propanoic acid is a compound of significant interest in organic chemistry. It is a derivative of amino acids, specifically designed to incorporate protective groups that facilitate various synthetic processes. The tert-butoxycarbonyl (Boc) group is commonly used to protect the amino group during chemical reactions, preventing unwanted side reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-{[(tert-butoxy)carbonyl]amino}-2-(methylamino)propanoic acid typically involves the protection of the amino group using tert-butoxycarbonyl chloride. The process begins with the reaction of the amino acid with tert-butoxycarbonyl chloride in the presence of a base such as sodium hydroxide or triethylamine. This reaction forms the Boc-protected amino acid.

For example, the synthesis of methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate involves a reduction reaction using sodium borohydride in methanol at -40°C . This method is efficient and yields high purity products.

Industrial Production Methods

Industrial production of Boc-protected amino acids often involves large-scale synthesis using similar methods but optimized for cost-effectiveness and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-{[(tert-butoxy)carbonyl]amino}-2-(methylamino)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions, such as those using sodium borohydride, can convert the compound into different isomers.

    Substitution: The Boc group can be substituted with other protective groups or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents like methanesulfonyl chloride and cesium acetate are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction with sodium borohydride can yield different isomers of the compound .

Scientific Research Applications

(2S)-3-{[(tert-butoxy)carbonyl]amino}-2-(methylamino)propanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (2S)-3-{[(tert-butoxy)carbonyl]amino}-2-(methylamino)propanoic acid involves its interaction with specific molecular targets. The Boc group protects the amino group, allowing selective reactions to occur at other sites. This protection is crucial in multi-step synthesis processes, where selective deprotection can be achieved under mild conditions, enabling the formation of desired products without side reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-3-{[(tert-butoxy)carbonyl]amino}-2-(methylamino)propanoic acid is unique due to its specific structure, which incorporates both a Boc-protected amino group and a methylamino group. This dual protection allows for selective reactions and makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C9H18N2O4

Molecular Weight

218.25 g/mol

IUPAC Name

(2S)-2-(methylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11-5-6(10-4)7(12)13/h6,10H,5H2,1-4H3,(H,11,14)(H,12,13)/t6-/m0/s1

InChI Key

HPVHRHHOVAZRIN-LURJTMIESA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H](C(=O)O)NC

Canonical SMILES

CC(C)(C)OC(=O)NCC(C(=O)O)NC

Origin of Product

United States

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